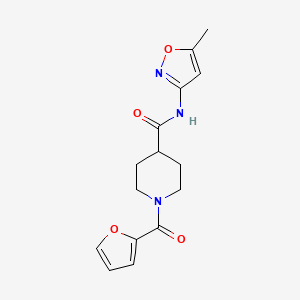

1-(furan-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Description

BenchChem offers high-quality 1-(furan-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(furan-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-10-9-13(17-22-10)16-14(19)11-4-6-18(7-5-11)15(20)12-3-2-8-21-12/h2-3,8-9,11H,4-7H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIGYQPZDZYBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan moiety and an oxazole ring, which are known for their diverse biological properties including antimicrobial and antiviral activities.

Antimicrobial Properties

Research indicates that compounds similar to 1-(furan-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide exhibit significant antimicrobial activity. For instance, derivatives containing furan and oxazole rings have shown promising results against various bacterial strains. A study highlighted the antibacterial potency of such compounds, revealing that they can inhibit bacterial enzymes effectively, thus preventing bacterial growth and survival .

Antiviral Activity

The antiviral potential of this class of compounds is also noteworthy. Similar oxazole-containing derivatives have demonstrated activity against viruses such as the herpes simplex virus (HSV) and other viral pathogens. The mechanism often involves the inhibition of viral replication through direct interaction with viral proteins or enzymes .

Case Studies

- Antiviral Efficacy Against HSV : In a comparative study of several heterocyclic compounds, one derivative exhibited an EC50 value of 20 μg/mL against HSV-1 in Vero cells, indicating substantial antiviral activity .

- Antibacterial Screening : Another investigation assessed various furan and oxazole derivatives for their antibacterial effects against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds had minimum inhibitory concentrations (MICs) lower than traditional antibiotics like ampicillin, suggesting their potential as effective alternatives in treating infections .

The biological activity of 1-(furan-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is primarily attributed to its ability to bind to specific molecular targets within pathogens:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival.

- Protein-Ligand Interactions : Its structural features allow it to form stable complexes with target proteins, disrupting their normal function and leading to cell death .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Pathogen/Mechanism | EC50/MIC Values |

|---|---|---|---|

| 1-(Furan-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | Antiviral | HSV | 20 μg/mL |

| Furan-Oxazole Derivative 1 | Antibacterial | Staphylococcus aureus | MIC < 0.5 μg/mL |

| Furan-Oxazole Derivative 2 | Antiviral | Tobacco Mosaic Virus | EC50 = 56.8% |

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceuticals, particularly as an inhibitor for specific biological targets. For instance, research indicates that derivatives of piperidine compounds exhibit activity against various enzymes and receptors involved in disease processes.

Case Study: Inhibition of SARS-CoV-2 Protease

Recent studies have explored the inhibition of the SARS-CoV-2 papain-like protease (PLpro) using compounds similar to 1-(furan-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide. These compounds were designed to bind effectively to the active sites of the protease, leading to a significant reduction in viral replication. The optimization strategies involved modifying the substituents on the piperidine core to enhance potency and metabolic stability .

Table 1: Inhibitory Potency of Piperidine Derivatives Against PLpro

| Compound ID | IC50 (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| Compound 1 | 12.5 | -9.0 |

| Compound 2 | 8.7 | -10.5 |

| Compound 3 | 5.3 | -11.0 |

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in synthesizing more complex molecules.

Synthesis of Novel Heterocycles

Researchers have utilized 1-(furan-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide as a precursor for synthesizing novel heterocyclic compounds that exhibit biological activity. The presence of both furan and oxazole rings enhances the reactivity of the piperidine moiety, facilitating further functionalization .

Table 2: Synthetic Routes Utilizing the Compound

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | Hydrazine hydrate in ethanol | 87 |

| Oxidation | MnO₂ in acidic medium | 75 |

| Cyclization | Base-catalyzed reaction | 82 |

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its structural properties lend themselves to the development of new materials with specific electronic or optical properties.

Development of Conductive Polymers

The incorporation of furan and oxazole moieties into polymer backbones can lead to conductive materials suitable for electronic applications. Studies are ongoing to explore how variations in substituents affect conductivity and stability under different environmental conditions .

Table 3: Conductivity Measurements of Polymer Composites

| Polymer Composite | Conductivity (S/m) |

|---|---|

| Furan-based polymer | 0.01 |

| Oxazole-modified polymer | 0.05 |

| Hybrid polymer | 0.08 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most efficient for preparing 1-(furan-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide, and how do reaction conditions impact yield?

- Methodological Answer : Microwave-assisted synthesis significantly improves yields compared to traditional reflux methods. For analogous sulfonamide derivatives, microwave synthesis increased yields from 50% (reflux) to 88–97% by enhancing reaction kinetics and reducing side products . Key steps include optimizing solvent (DMF), temperature, and coupling agents. Characterization via TLC (e.g., acetate mobile phase) and melting point analysis (e.g., 278–280°C for related compounds) ensures purity .

Q. How can structural analogs of this compound guide SAR studies for antimicrobial or anticancer activity?

- Methodological Answer : Analogs like N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide (CIM0216) demonstrate TRPM3 agonism, suggesting structural modifications (e.g., piperidine substitution, oxazole rings) can target ion channels or enzymes . Computational tools (e.g., molecular docking) identify critical interactions with binding pockets, such as hydrogen bonding with the oxazole moiety .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Methodological Answer : Use a combination of:

- NMR to confirm piperidine and oxazole ring connectivity.

- HPLC-MS for purity assessment (e.g., >98% as per Tivozanib analogs ).

- X-ray crystallography (if crystalline) to resolve stereochemistry, as seen in related piperidine-carboxamide structures .

Advanced Research Questions

Q. How does this compound interact with viral polymerases (e.g., MPXV DNA polymerase), and what computational strategies validate its binding affinity?

- Methodological Answer : Molecular docking studies (AutoDock Vina, Schrödinger) reveal interactions with key residues in viral polymerases. For example, analogs like N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide showed strong binding to MPXV A42R protein (docking score: −10.2 kcal/mol) via furan-carbonyl and oxazole interactions . MD simulations (AMBER/CHARMM) over 100 ns confirm complex stability (RMSD <2 Å) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity, given its structural similarity to TRP channel modulators?

- Methodological Answer : Rodent models assess bioavailability and neurotoxicity, particularly for TRP/TRPV targets. For example, CIM0216 (a TRPM3 agonist) induced pain responses in mice via TRPM3-dependent pathways . Dose-response studies (1–10 mg/kg) and LC-MS/MS plasma profiling quantify exposure, while histopathology evaluates organ-specific toxicity .

Q. How can conflicting bioactivity data (e.g., anticancer vs. antiviral) be resolved for this compound?

- Methodological Answer : Context-dependent mechanisms require orthogonal assays:

- Anticancer : MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ determination .

- Antiviral : Plaque reduction assays (e.g., SARS-CoV-2, MPXV) in Vero E6 cells .

- Target specificity : CRISPR knockouts (e.g., TRPM3) confirm on-target effects .

Q. What strategies mitigate metabolic instability of the furan and oxazole moieties during lead optimization?

- Methodological Answer :

- Furan stability : Introduce electron-withdrawing groups (e.g., nitro) or replace with thiophene to reduce CYP450-mediated oxidation .

- Oxazole stability : Methyl substitution (5-methyl-1,2-oxazol-3-yl) enhances metabolic resistance, as seen in cotrimoxazole analogs .

- Prodrug approaches : Esterification of the carboxamide group improves oral bioavailability .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?

- Resolution : Poor solubility (e.g., water solubility <1 mg/mL for Tivozanib analogs ) or rapid hepatic clearance (CYP3A4/2D6 metabolism) may limit efficacy. Strategies:

- Formulation : Use DMSO-based solutions (20 mg/mL) or PEGylated nanoparticles .

- PK/PD modeling : Adjust dosing intervals based on half-life (e.g., t₁/₂ = 8–12 hr in rodents) .

Q. How to address discrepancies between computational docking scores and experimental IC₅₀ values?

- Resolution : Docking scores prioritize binding affinity, while IC₅₀ reflects cellular permeability and off-target effects. Validate with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.